molecular formula C19H22N6 B14005837 N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine CAS No. 13491-73-1

N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine

Cat. No.: B14005837
CAS No.: 13491-73-1
M. Wt: 334.4 g/mol
InChI Key: ATVHMSHPHVBZPM-UHFFFAOYSA-N
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Description

N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine is a complex organic compound with the molecular formula C19H22N6 This compound is known for its unique structure, which includes a pyrimidine ring substituted with phenyl and aminophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenylpropylamine with 6-phenylpyrimidine-2,4,5-triamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N5-[3-(4-nitrophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine
  • N5-[3-(4-methoxyphenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine

Uniqueness

N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

13491-73-1

Molecular Formula

C19H22N6

Molecular Weight

334.4 g/mol

IUPAC Name

5-N-[3-(4-aminophenyl)propyl]-6-phenylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C19H22N6/c20-15-10-8-13(9-11-15)5-4-12-23-17-16(14-6-2-1-3-7-14)24-19(22)25-18(17)21/h1-3,6-11,23H,4-5,12,20H2,(H4,21,22,24,25)

InChI Key

ATVHMSHPHVBZPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)NCCCC3=CC=C(C=C3)N

Origin of Product

United States

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